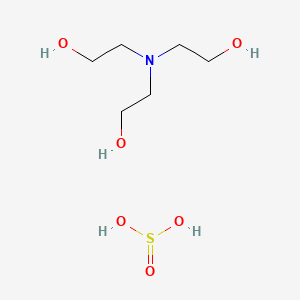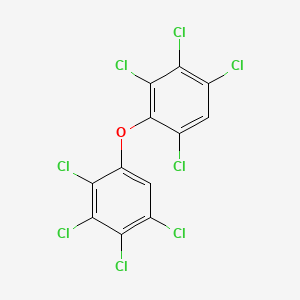
2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether is a polychlorinated diphenyl ether with the molecular formula C12H2Cl8O. . These compounds are known for their persistence in the environment and potential bioaccumulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. This reaction is carried out under controlled conditions, often involving elevated temperatures and the presence of catalysts to facilitate the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound may involve the pyrolysis of pentachlorophenol and hexachlorobenzene. This process is conducted at high temperatures (around 340°C to 450°C) to promote the condensation reaction, leading to the formation of octachlorodiphenyl ether .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one or more chlorine atoms with other substituents, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of chlorinated quinones, while reduction may yield chlorinated phenols .
Applications De Recherche Scientifique
2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of genes related to xenobiotic metabolism . This activation can lead to the induction of enzymes such as cytochrome P450s, which are involved in the detoxification of harmful substances .
Comparaison Avec Des Composés Similaires
- 2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether
- 2,2’,3,3’,4,4’,5,5’-Octachlorodiphenyl ether
Comparison: 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different reactivity and environmental persistence .
Propriétés
Numéro CAS |
85918-38-3 |
|---|---|
Formule moléculaire |
C12H2Cl8O |
Poids moléculaire |
445.8 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H |
Clé InChI |
HYNYIQBCBHJTOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)
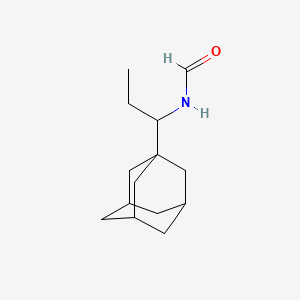
![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)



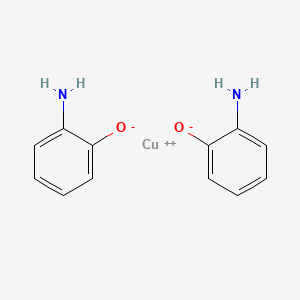
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)

![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
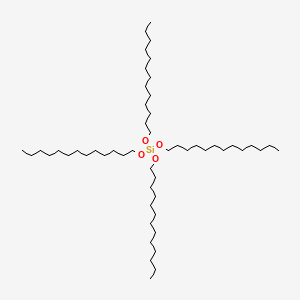
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
